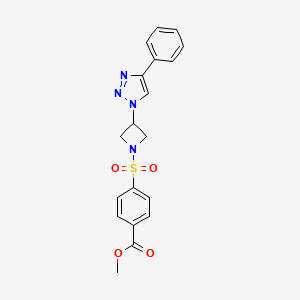

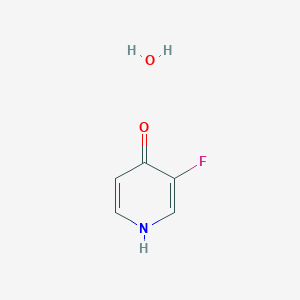

![molecular formula C19H18FN3O3S B2819805 N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034432-91-0](/img/structure/B2819805.png)

N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Transition-Metal Catalysis

Bipyridines and their derivatives serve as essential ligands in transition-metal catalysis. They coordinate with metal centers, influencing catalytic activity. Researchers have explored the synthesis of bipyridine derivatives using metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling. These methods allow for the efficient construction of complex molecules by connecting different fragments. By fine-tuning the ligand structure, scientists can optimize catalytic performance and selectivity .

Photosensitizers

Bipyridine-based compounds exhibit intriguing photophysical properties, making them valuable in photodynamic therapy and solar energy conversion. Their ability to absorb and transfer energy upon light exposure allows them to act as photosensitizers. Researchers investigate their potential for targeted cancer treatment and as components in dye-sensitized solar cells (DSSCs). The electron-rich nature of these compounds enhances their light-harvesting capabilities .

Supramolecular Architectures

Supramolecular chemistry explores non-covalent interactions to create complex structures. Bipyridines participate in self-assembly processes, forming intricate architectures through hydrogen bonding, π-π stacking, and metal coordination. These supramolecular assemblies find applications in drug delivery, molecular recognition, and nanotechnology. By designing bipyridine-based host-guest systems, researchers create functional materials with tailored properties .

Viologens

Viologens are redox-active compounds with two bipyridine units connected by a central linker. These molecules undergo reversible electron transfer, making them useful in electrochromic devices, sensors, and batteries. Researchers explore viologens’ electrochemical behavior and their potential as energy storage materials. The ethoxy and fluorosulfonamide substituents in our compound could influence its redox properties .

Novel Synthetic Transformations

Researchers continually seek innovative synthetic methods for bipyridine derivatives. The cyclocondensation reaction between aromatic diamines and Zincke salts (1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium) yields conjugated oligomers. These oligomers contain multiple aromatic or heterocyclic residues and find applications in materials science and organic electronics .

Heterogeneous Catalysis

While bipyridine compounds often coordinate with metal centers, their strong binding can hinder catalytic activity. Recent advances explore heterogeneous catalysis using metal complexes immobilized on solid supports. By anchoring bipyridine ligands to surfaces, researchers aim to enhance catalytic efficiency while maintaining stability. These systems have applications in green chemistry and sustainable processes .

Eigenschaften

IUPAC Name |

4-ethoxy-3-fluoro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3S/c1-2-26-18-6-5-16(12-17(18)20)27(24,25)23-13-15-4-3-9-22-19(15)14-7-10-21-11-8-14/h3-12,23H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCAQQKVJMOWEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

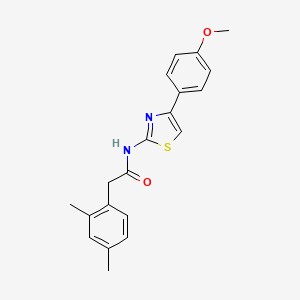

![5-[(2,4-Dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2819723.png)

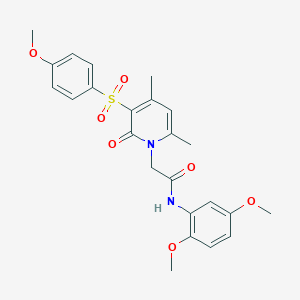

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819726.png)

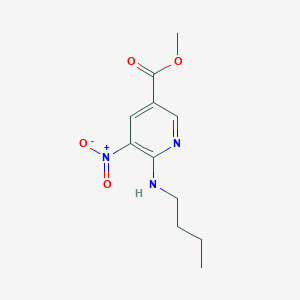

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2819728.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2819732.png)

![2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid](/img/structure/B2819737.png)

![1-[4-(3-Propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819740.png)

![2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone](/img/structure/B2819745.png)